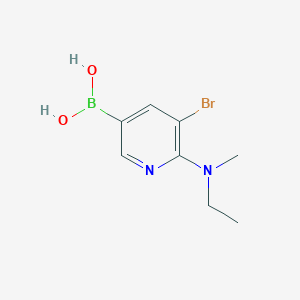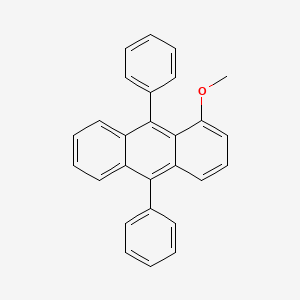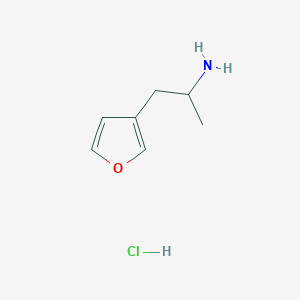
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a propoxy group attached to an anthracene-9,10-dione core. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the propoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and propyl alcohol in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione is primarily based on its ability to interact with various molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and propoxy groups, resulting in different reactivity and applications.
1,4,5,8-Tetraamino-2-chloro-7-propoxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
1,4,5,8-Tetraamino-2-bromoanthracene-9,10-dione: Lacks the propoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and propoxy groups enhances its versatility in synthetic chemistry and material science.
Propiedades
Número CAS |
88603-40-1 |
|---|---|
Fórmula molecular |
C17H17BrN4O3 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-2-3-25-9-5-8(20)11-13(15(9)22)17(24)12-10(16(11)23)7(19)4-6(18)14(12)21/h4-5H,2-3,19-22H2,1H3 |
Clave InChI |
FIIZTOXKTKVBAE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



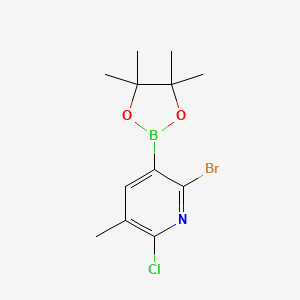

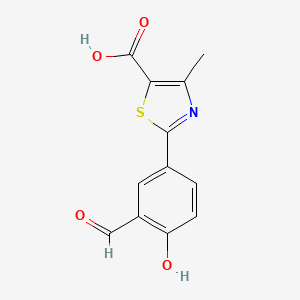
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
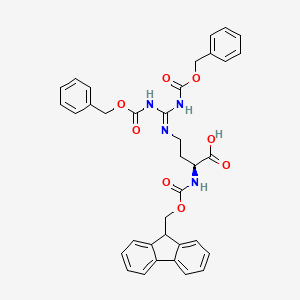
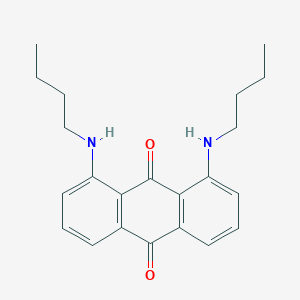

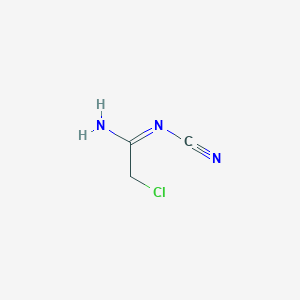
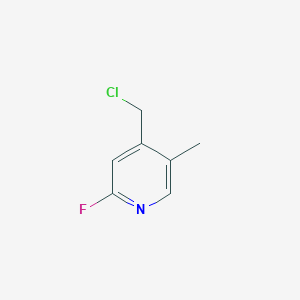
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
